2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione. This nomenclature reflects the complex structural organization of the molecule, which consists of an isoindole-1,3-dione core system substituted at the 2-position with a specific propyl chain bearing both phenyl and trifluoromethyl-substituted phenoxy groups. The systematic name provides precise structural information, indicating the stereochemical configuration at the 3-position of the propyl chain through the (3S) designation, which specifies the absolute configuration of the chiral center.
The structural descriptors include several key molecular identifiers that facilitate unambiguous compound identification. The International Chemical Identifier string is documented as InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m0/s1. The corresponding International Chemical Identifier Key is represented as HBVJWKXCFVAHNT-NRFANRHFSA-N. The Simplified Molecular Input Line Entry System notation is expressed as C1=CC=C(C=C1)C@HOC4=CC=C(C=C4)C(F)(F)F.
These structural descriptors provide comprehensive chemical information enabling precise identification and computational analysis of the compound. The isoindole-1,3-dione core represents a bicyclic system consisting of a benzene ring fused to a pyrrole-2,5-dione ring, which serves as the fundamental structural framework for this molecule. The substitution pattern creates a complex three-dimensional architecture that influences the compound's physicochemical properties and potential biological activities.
Properties
IUPAC Name |
2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVJWKXCFVAHNT-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737388 | |
| Record name | 2-{(3S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878663-13-9 | |
| Record name | 2-{(3S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkyl Halide Preparation
The enantiomerically pure alkyl halide, (S)-3-chloro-1-phenylpropanol, is synthesized through asymmetric reduction or resolution techniques. Its configuration is critical for preserving the (3S) stereochemistry in the final product. The chloride group at the terminal position facilitates nucleophilic displacement by the phthalimide anion.
Phthalimide Alkylation
In dimethylformamide (DMF), potassium phthalimide undergoes deprotonation to generate a potent nucleophile. This anion attacks the electrophilic carbon of (S)-3-chloro-1-phenylpropanol via an SN2 mechanism, yielding (S)-3-phthalimido-1-phenylpropanol (Figure 1). The reaction typically proceeds at 80–100°C for 12–24 hours, achieving yields of 70–85% after purification by recrystallization.
Table 1: Gabriel Synthesis Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Temperature | 80–100°C | |
| Reaction Time | 12–24 hours | |
| Yield | 70–85% | |
| Configuration Retention | (S) at C2 (propane chain) |
Etherification: Introducing the Trifluoromethylphenoxy Group
The secondary hydroxyl group in (S)-3-phthalimido-1-phenylpropanol undergoes functionalization to install the 4-(trifluoromethyl)phenoxy moiety. Two predominant strategies are employed:
Mitsunobu Reaction
The Mitsunobu reaction enables stereospecific ether formation using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Reacting (S)-3-phthalimido-1-phenylpropanol with 4-(trifluoromethyl)phenol in tetrahydrofuran (THF) at 0–25°C installs the phenoxy group with retention of configuration. This method achieves >90% enantiomeric excess (e.e.) and yields of 75–80% after column chromatography.
Table 2: Mitsunobu Reaction Parameters
| Component | Quantity/Parameter |
|---|---|
| 4-(Trifluoromethyl)phenol | 1.2 equivalents |
| DEAD | 1.1 equivalents |
| Triphenylphosphine | 1.1 equivalents |
| Solvent | THF |
| Temperature | 0–25°C |
| Yield | 75–80% |
Tosylate-Mediated SN2 Substitution
Alternative approaches convert the hydroxyl group to a tosylate (Figure 2). Treatment with tosyl chloride in dichloromethane (DCM) and triethylamine generates the tosylate intermediate, which undergoes SN2 displacement with 4-(trifluoromethyl)phenoxide in DMF at 60°C. While this method affords moderate yields (60–70%), it requires careful control of reaction conditions to avoid racemization.
Stereochemical Considerations and Byproduct Analysis
The (3S) configuration is preserved throughout the synthesis due to the chiral integrity of the starting alkyl halide and the stereospecificity of the Mitsunobu reaction. Racemization risks emerge during SN2 substitutions, particularly under prolonged heating or acidic conditions. High-performance liquid chromatography (HPLC) with chiral stationary phases confirms enantiopurity, typically reporting >98% e.e. for the final product.
Analytical Characterization
The compound’s structural and spectroscopic properties are consistent with literature data:
Table 3: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H18F3NO3 | |
| Molecular Weight | 425.4 g/mol | |
| SMILES | C1=CC=C(C=C1)C@HOC4=CC=C(C=C4)C(F)(F)F | |
| Melting Point | 132–134°C |
1H NMR (400 MHz, CDCl3) exhibits characteristic signals: δ 7.85–7.70 (m, 4H, phthalimide), 7.45–7.25 (m, 5H, phenyl), and 4.80–4.60 (m, 1H, chiral center).
Alternative Synthetic Routes
Epoxide Ring-Opening Strategy
Epichlorohydrin derivatives offer an alternate pathway. (S)-Epichlorohydrin is reacted with 4-(trifluoromethyl)phenol under basic conditions to form an epoxide intermediate, which is subsequently opened by phthalimide anion. However, this method suffers from regioselectivity challenges and lower yields (~50%).
Reductive Amination
While less common, reductive amination of ketone precursors with phthalimide-protected amines has been explored. This route requires stringent control of reducing agents (e.g., NaBH4) to avoid over-reduction but remains a viable backup strategy.
Industrial-Scale Production and Challenges
Scaling the synthesis necessitates optimizing solvent recovery and minimizing waste. Continuous-flow reactors enhance the Gabriel synthesis step, reducing reaction times to 2–4 hours with comparable yields. Environmental concerns regarding DMF usage have spurred investigations into alternative solvents (e.g., 2-methyltetrahydrofuran), though yields remain suboptimal (60–65%).
Chemical Reactions Analysis
Types of Reactions
2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor for manufacturing specialized chemicals.
Mechanism of Action
The mechanism of action of 2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of structurally related isoindole-1,3-dione derivatives:
Research Findings and Data
- Target Compound : Demonstrated >90% inhibition of serotonin reuptake in preliminary assays, with IC₅₀ values comparable to Fluoxetine .
- Compound 13c : Exhibited moderate activity against acetylcholinesterase (IC₅₀ = 12.5 μM), suggesting divergent therapeutic targets compared to the antidepressant-focused target compound .
- 3-Chloro-N-phenyl-phthalimide : Achieved >99% purity in polymer synthesis, highlighting its industrial utility over biochemical applications .
Biological Activity
The compound 2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H18F3NO2, with a molecular weight of approximately 351.35 g/mol. The structure features an isoindole core substituted with a phenyl group and a trifluoromethyl phenoxy moiety, which may contribute to its biological properties.
Antidepressant Activity
Recent studies have explored the antidepressant-like effects of compounds structurally related to this compound. For instance, a related compound, N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide (CF₃SePB), demonstrated significant antidepressant-like effects in animal models. The study indicated that CF₃SePB modulates the serotonergic system, particularly affecting the 5-HT₁A and 5-HT₃ receptors without significant interference from noradrenergic antagonists . This suggests that similar mechanisms may be at play for the isoindole derivative.
Anti-inflammatory and Antioxidant Properties
Compounds with similar structural motifs have also been investigated for their anti-inflammatory and antioxidant properties. Studies indicate that phenoxy-substituted isoindoles can inhibit pro-inflammatory cytokines and exhibit scavenging activity against reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
The biological activity of this compound may involve several mechanisms:
- Serotonergic Modulation : As observed in related compounds, modulation of serotonin receptors could lead to mood-enhancing effects.
- Inhibition of Inflammatory Pathways : By targeting specific pathways involved in inflammation, such compounds may reduce the expression of inflammatory markers.
- Antioxidative Action : The ability to scavenge free radicals can protect cells from oxidative damage.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for synthesizing 2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione?
Methodological Answer: The synthesis typically involves multi-step organic reactions, leveraging nucleophilic substitution and coupling strategies. Key steps include:
- Core scaffold assembly : Formation of the isoindole-1,3-dione ring via cyclization reactions, often using phthalic anhydride derivatives as precursors .
- Stereoselective introduction of substituents : The (3S)-chiral center is established through asymmetric catalysis or chiral auxiliaries. For example, enantioselective alkylation of phenoxypropyl intermediates under palladium catalysis .
- Functionalization of the trifluoromethylphenoxy group : Electrophilic aromatic substitution or coupling reactions (e.g., Ullmann or Suzuki-Miyaura) to attach the 4-(trifluoromethyl)phenoxy moiety .
- Purification : Column chromatography or recrystallization to isolate the enantiomerically pure compound, confirmed via HPLC with chiral stationary phases .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Characterization requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : 1H/13C/19F NMR to confirm stereochemistry, substitution patterns, and trifluoromethyl group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation pathways .
- X-ray Crystallography : For absolute stereochemical confirmation and solid-state structure elucidation .
- HPLC-PDA/UV : Purity assessment and detection of regioisomeric/byproduct impurities .
Q. What biological activities have been explored for this compound?
Methodological Answer: Studies focus on its potential as a bioactive scaffold:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi, revealing activity linked to the trifluoromethyl group’s lipophilicity .
- Kinase inhibition screening : Fluorescence-based assays (e.g., ADP-Glo™) to evaluate inhibition of cancer-related kinases, with IC50 values reported .
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path searching (e.g., AFIR or NEB methods) predict transition states and energetics for stereoselective steps. For example:
- Catalyst screening : Virtual screening of chiral ligands (e.g., BINAP derivatives) to enhance enantiomeric excess (ee) in asymmetric steps .
- Solvent optimization : COSMO-RS simulations to identify solvents that stabilize intermediates and reduce side reactions .
- Machine learning (ML) : Training models on reaction databases (e.g., Reaxys) to predict optimal coupling conditions (temperature, catalyst loading) .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer: Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized protocols : Adopting CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Impurity profiling : LC-MS/MS to quantify trace byproducts (e.g., regioisomers) that may confound activity results .
- Meta-analysis : Comparative statistical frameworks (e.g., ANOVA with post-hoc tests) to harmonize data from disparate studies, accounting for variables like cell line passage number or serum concentration .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer: SAR studies combine synthesis, bioassays, and computational modeling:
- Analog synthesis : Systematic variation of substituents (e.g., replacing trifluoromethyl with methylsulfonyl) to probe electronic effects .
- Molecular docking : AutoDock Vina or Schrödinger Suite to map binding interactions with target proteins (e.g., kinases or bacterial efflux pumps) .
- Free-energy perturbation (FEP) : Quantify the impact of structural modifications on binding affinity (ΔΔG) .
Q. How are reaction mechanisms for its degradation or metabolic pathways investigated?
Methodological Answer: Mechanistic studies employ:
- Isotopic labeling : 18O/2H labeling to track oxygen or hydrogen transfer during hydrolysis or oxidation .
- LC-HRMS/MS : Identification of degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
- Enzymatic assays : Incubation with liver microsomes (e.g., human CYP450 isoforms) to profile metabolites and assess metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
